N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H13N3O3/c1-3-10-11(15-18-14-10)13-12(16)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
VKERKWJJSRUHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxyimino Acetonitriles
This approach begins with benzaldehyde derivatives converted to aldoximes via hydroxylamine hydrochloride treatment. For example, 4-methoxybenzaldehyde reacts with hydroxylamine in ethanol under reflux to form 4-methoxybenzaldoxime. Subsequent reaction with N-chlorosuccinimide (NCS) generates the imidoyl chloride intermediate, which undergoes cyanide addition to yield hydroxyimino acetonitrile. Cyclization in basic media (e.g., 2 N NaOH) completes the oxadiazole ring.
Reaction Conditions:
Ring Closure of Amide Oximes
Alternative routes start with nitrile derivatives. For instance, 4-methoxyphenylacetonitrile is nitrated to introduce a nitro group, followed by hydroxyimino formation using isoamyl nitrite. Reaction with hydroxylamine hydrochloride yields amide oximes, which cyclize under basic conditions to form the oxadiazole core.
Key Advantages:
- Higher regioselectivity for 3,4-disubstituted oxadiazoles.
- Compatibility with electron-deficient aryl groups.
Coupling of Oxadiazole with 4-Methoxybenzamide
The final step involves amide bond formation between the ethyl-oxadiazole amine and 4-methoxybenzoyl chloride.
Schotten-Baumann Reaction
A classic method employs aqueous base (NaOH) and dichloromethane. The amine reacts with benzoyl chloride at 0–5°C, yielding the target compound.
Procedure Summary:
Carbodiimide-Mediated Coupling
N,N-Diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance efficiency in non-polar solvents.
Conditions:
- Solvent: Dichloromethane.
- Activator: EDC (1.5 equiv), DIPEA (2.0 equiv).
- Room temperature, 4 hours.
- Yield: 88%.
Optimization and Scale-Up Strategies
Solvent Effects on Yield
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| DMF | Nucleophilic Substitution | 58 |
| THF | Pd-Catalyzed Coupling | 85 |
| CH₂Cl₂ | Schotten-Baumann | 72 |
Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while CH₂Cl₂ facilitates phase separation in Schotten-Baumann reactions.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction time from 4 hours to 1 hour with comparable yields (85–90%).
Analytical Characterization
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 6.96 (d, J = 8.8 Hz, 2H, ArH), 4.01 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.87 (s, 3H, OCH₃), 2.68 (t, J = 7.6 Hz, 2H, oxadiazole-CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- LC-MS : m/z 275.30 [M+H]⁺, confirming molecular weight.
Purity Assessment:
- HPLC (C18 column, MeCN/H₂O gradient): >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The benzamide moiety can also play a role in binding to proteins or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent variations, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Effects on Bioactivity: The ethyl group on the oxadiazole ring in the target compound may enhance lipophilicity compared to phenyl-substituted analogs (e.g., compounds 59, 14) . This could influence membrane permeability and bioavailability. In contrast, analogs with electron-withdrawing groups (e.g., 3-fluoro in compound 14) exhibit antiplasmodial activity .
Synthetic Pathways: Most analogs are synthesized via amide coupling between substituted benzoyl chlorides and aminofurazan intermediates under basic conditions (e.g., NaH/DMF) . The target compound likely follows a similar route.
Physicochemical Properties :
- Melting points for analogs range widely (163–260°C), influenced by substituent polarity and crystallinity. The absence of data for the target compound limits direct comparisons but suggests intermediate values due to its balanced substituents.
Biological Implications :
- Antiplasmodial activity is observed in analogs with halogenated benzamide groups (e.g., 3-chloro in compound 59) , while herbicidal patents highlight the importance of methoxy/ethoxy groups . The target compound’s 4-methoxy group aligns with herbicide design principles.
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is a chemical compound with the molecular formula CHNO and a molecular weight of 247.25 g/mol. This compound belongs to the class of benzamides and features a unique structure that includes a benzamide core substituted with a 4-ethyl-1,2,5-oxadiazole moiety and a methoxy group at the para position of the benzene ring. Its distinct molecular configuration suggests potential biological activities that are currently under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through interaction with specific receptors or enzymes that regulate these processes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, demonstrating its potential as an antibacterial agent.
-
Investigation of Anticancer Mechanisms :
- A separate study explored the compound's effect on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The study suggested that the compound activates caspase pathways leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the oxadiazole ring is critical for its biological interactions, enhancing solubility and bioavailability compared to other benzamide derivatives.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide | CHNO | Similar oxadiazole structure but with a methyl group |
| N-(4-propyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide | CHNO | Propyl substitution on the oxadiazole ring |
| N-(4-benzyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide | CHNO | Benzyl group providing additional steric bulk |
Q & A
Q. What are the optimal synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide, and how can reaction conditions be standardized?
- Methodological Guidance : The synthesis of oxadiazole-containing benzamides typically involves cyclization reactions between substituted amines and carboxylic acid derivatives. For example, oxadiazole rings are often formed via nitrile oxide cycloadditions or dehydrative cyclization of acylhydrazides under acidic conditions . Key parameters include:
- Temperature : Maintain 80–100°C for cyclization to avoid incomplete ring formation.
- Catalysts : Use acetic acid or trifluoroacetic acid (TFA) to protonate intermediates and accelerate cyclization .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity .
Standardization requires reproducibility across multiple batches, with NMR and LC-MS validation at each step .
Q. How can the structural integrity of This compound be confirmed?
- Methodological Guidance :
- NMR : Analyze and NMR spectra for diagnostic signals:
- Oxadiazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
- Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at 1680–1700 cm and oxadiazole ring vibrations at 1550–1600 cm .
- Mass Spectrometry : ESI-MS should show [M+H] peaks matching the molecular formula (CHNO) .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Guidance :
- In vitro enzyme inhibition : Test against kinases or phosphodiesterases (e.g., PDE IV) using fluorescence-based assays, given structural similarities to known inhibitors .
- Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli at 10–100 µM concentrations .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
- Methodological Guidance :
- Dose-response curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects.
- Target specificity : Use CRISPR-edited cell lines lacking suspected targets (e.g., PDE IV) to confirm mechanism .
- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for functional effects .
Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target interactions?
- Methodological Guidance :
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl group on oxadiazole, methoxy on benzamide) and test analogs for activity/selectivity .
- Molecular docking : Perform in silico simulations with targets (e.g., kinase ATP-binding pockets) to predict binding modes .
- Metabolic stability : Assess liver microsome stability to prioritize analogs with longer half-lives .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Guidance :
- HPLC-MS/MS : Monitor reactions in real-time to detect intermediates (e.g., uncyclized hydrazides) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12), then characterize degradants via HRMS .
- Crystallography : Use X-ray diffraction to confirm stereochemical purity and detect crystal defects .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
- Methodological Guidance :
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets over 100–200 ns trajectories .
- QSAR modeling : Train models on bioactivity data from analogs to predict toxicity or efficacy .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies for target-ligand complexes .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%)?
- Root Cause : Variability in catalyst purity (e.g., glacial acetic acid vs. TFA) or solvent dryness .
- Resolution :
- Standardize reagent sources (e.g., ≥99% purity).
- Pre-dry solvents over molecular sieves.
- Use inert atmosphere (N/Ar) to prevent oxidation .
Q. Why might bioactivity differ between in vitro and in vivo models?
- Key Factors :
- Pharmacokinetics : Poor solubility or rapid hepatic metabolism may reduce in vivo efficacy .
- Tissue penetration : LogP values >3.5 may enhance membrane permeability but reduce aqueous solubility .
- Mitigation :
- Formulate with cyclodextrins or liposomes to improve bioavailability.
- Conduct PK/PD studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
